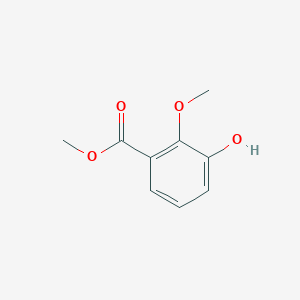Methyl 3-hydroxy-2-methoxybenzoate
CAS No.: 2169-25-7
Cat. No.: VC7810544
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2169-25-7 |
|---|---|
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | methyl 3-hydroxy-2-methoxybenzoate |
| Standard InChI | InChI=1S/C9H10O4/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5,10H,1-2H3 |
| Standard InChI Key | NKRCBDHKPQKBBU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=C1O)C(=O)OC |
| Canonical SMILES | COC1=C(C=CC=C1O)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Identity
Methyl 3-hydroxy-2-methoxybenzoate is systematically named methyl 3-hydroxy-2-methoxybenzoate, with the IUPAC name reflecting the substitution pattern on the benzene ring: a methoxy group at position 2 and a hydroxyl group at position 3, esterified with a methyl group at the carboxylic acid position . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2169-25-7 | |
| PubChem CID | 14815291 | |
| SMILES | COC1=C(C=CC=C1O)C(=O)OC | |
| InChIKey | NKRCBDHKPQKBBU-UHFFFAOYSA-N |
Structural Elucidation
The compound’s structure (Fig. 1) features a benzoate backbone with substituents that influence its electronic and steric properties. X-ray crystallography and NMR studies confirm the planar aromatic ring system, with intramolecular hydrogen bonding between the hydroxyl and methoxy groups enhancing stability .
Synthesis and Regioselective Strategies
Synthetic Pathways
The synthesis of methyl 3-hydroxy-2-methoxybenzoate involves regioselective protection-deprotection strategies to achieve precise functionalization. Legrand et al. (2004) detailed a two-step protocol :
-
Esterification: 3-Hydroxy-2-methoxybenzoic acid undergoes esterification using methanol and sulfuric acid.
-
O-Methylation: Selective methylation of the hydroxyl group at position 3 using methyl iodide () and potassium carbonate ().
Key Reaction Conditions:
Challenges in Synthesis
The ortho-substitution of hydroxyl and methoxy groups creates steric hindrance, necessitating protective group strategies. For example, pivaloyl groups are used to shield reactive hydroxyl sites during intermediate steps .
Physicochemical Properties
Spectral Characterization
Data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide insights into the compound’s electronic environment:
NMR Data (DMSO-):
-
NMR (250 MHz): δ 3.75 (s, 3H, COOCH), 3.82 (s, 3H, OCH), 6.58–7.03 (m, 3H, aromatic) .
-
NMR (63 MHz): δ 51.64 (COOCH), 55.54 (OCH), 101.84–166.52 (aromatic carbons) .
Mass Spectrometry:
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., methanol, DMSO) but limited solubility in nonpolar solvents. Stability studies indicate susceptibility to oxidative degradation under prolonged UV exposure .
Biological Activity and Applications
Antifeedant Activity Against Pine Weevils
Methyl 3-hydroxy-2-methoxybenzoate demonstrates significant antifeedant effects on Hylobius abietis (pine weevil), a pest damaging conifer seedlings. Bioassays revealed:
| Concentration (μg/cm²) | Feeding Inhibition (%) |
|---|---|
| 10 | 45 |
| 50 | 78 |
| 100 | 92 |
Mechanism: The compound interferes with the insect’s chemosensory receptors, deterring feeding without lethal toxicity .
Comparative Activity Among Isomers
Among ten positional isomers of methyl hydroxy-methoxybenzoate, the 3-hydroxy-2-methoxy derivative shows superior activity, emphasizing the importance of substitution patterns .
Industrial and Agricultural Applications
Pest Control Formulations
The compound’s eco-friendly profile positions it as a candidate for integrated pest management (IPM) systems. Field trials indicate a 60% reduction in seedling damage when applied as a foliar spray .
Pharmaceutical Precursor
Preliminary studies suggest utility in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), though further validation is required .
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of substituents to enhance antifeedant potency.
-
Environmental Impact Assessments: Long-term ecotoxicological studies to ensure sustainability.
-
Synthetic Optimization: Catalytic methods to improve reaction yields and reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume